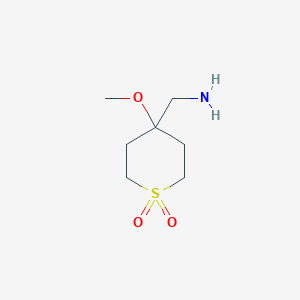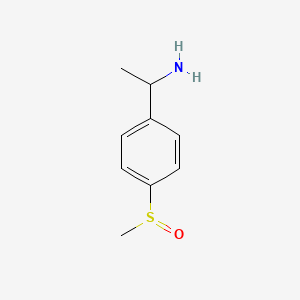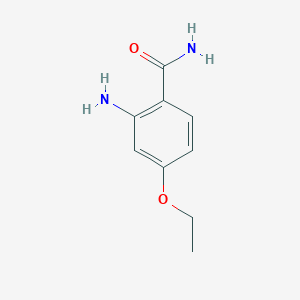
3-methyl-N-pentylcyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-pentylcyclohexan-1-amine is an organic compound belonging to the class of amines Amines are characterized by the presence of one or more nitrogen atoms bonded to carbon atoms This particular compound features a cyclohexane ring substituted with a methyl group and a pentylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-pentylcyclohexan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with a suitable alkyl halide, followed by reductive amination. The general steps are as follows:
Alkylation: Cyclohexanone is reacted with an alkyl halide (e.g., methyl iodide) in the presence of a base (e.g., sodium hydride) to form 3-methylcyclohexanone.
Reductive Amination: The 3-methylcyclohexanone is then subjected to reductive amination with pentylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate hydrogenation steps, ensuring high efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-N-pentylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Acid chlorides or anhydrides are used in the presence of a base (e.g., pyridine) to form amides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Amides or other substituted products.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-pentylcyclohexan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of amine metabolism and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-methyl-N-pentylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing biochemical pathways. The cyclohexane ring provides structural stability, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylamine: A simpler amine with a cyclohexane ring and an amino group.
N-methylcyclohexylamine: Similar structure but with a methyl group attached to the nitrogen atom.
N-pentylcyclohexylamine: Similar structure but without the methyl group on the cyclohexane ring.
Uniqueness
3-methyl-N-pentylcyclohexan-1-amine is unique due to the presence of both a methyl group and a pentylamine group on the cyclohexane ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H25N |
|---|---|
Molekulargewicht |
183.33 g/mol |
IUPAC-Name |
3-methyl-N-pentylcyclohexan-1-amine |
InChI |
InChI=1S/C12H25N/c1-3-4-5-9-13-12-8-6-7-11(2)10-12/h11-13H,3-10H2,1-2H3 |
InChI-Schlüssel |
MKQYLHQDVAUFIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCNC1CCCC(C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(Propan-2-yl)pyrimidin-2-yl]ethan-1-amine](/img/structure/B13300275.png)


amine](/img/structure/B13300290.png)




![1-[(5-Bromopyridin-3-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13300312.png)

![5-Bromo-1-[(5-methylthiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13300338.png)

